molecular formula C15H13NO4 B1206426 1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone

1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone

Cat. No. B1206426
M. Wt: 271.27 g/mol
InChI Key: DCWILWMUQHLMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone is a natural product found in Melicope semecarpifolia with data available.

Scientific Research Applications

Anticancer Properties

  • Anticancer Evaluation Against Lung Cancers : A study discovered that certain 4-anilinofuro[2,3-b]quinolines, closely related to 1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone, showed selectivity against non-small-cell lung cancers. These compounds exhibited potential for inducing cancer cell apoptosis through mechanisms such as mitotic arrest and mitotic catastrophe. They demonstrated significant efficacy in inhibiting the growth of lung cancers in animal models (Chen et al., 2011).
  • Antiproliferative Activities : Another study synthesized a series of 4-anilinofuro[2,3-b]quinolines, which showed potent antiproliferative activities against various cancer cell lines, including HeLa, SKHep1, and SAS. These compounds induced cell-cycle arrest and DNA fragmentation, leading to cell death (Chen et al., 2008).

Synthesis and Derivative Studies

  • New Syntheses of Derivatives : Research has been conducted on the synthesis of derivatives like maculosidine and pteleine from compounds including 4,7-dimethoxyfuro[2,3-b]quinoline. These derivatives have potential applications in various fields of chemistry (Sekiba, 1973).
  • Synthesis of Novel Compounds : A study on the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system, which includes structures similar to 1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone, demonstrated significant antibacterial activity. This suggests potential pharmaceutical applications for these compounds (Raju et al., 2016).

Catalytic and Antimicrobial Activities

  • Catalytic Behavior Studies : Another research focused on the synthesis of certain compounds, including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, to investigate their catalytic activities, particularly in reactions involving ethylene. This research is significant in the context of industrial chemistry and material science (Sun et al., 2007).
  • Antimicrobial Activity Evaluation : A study synthesized various substituted 1,2,3-triazoles, including compounds structurally related to 1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone, and evaluated their antimicrobial activity. The results showed significant activity, indicating the potential for pharmaceutical applications (Holla et al., 2005).

properties

Product Name

1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

1-(4,7-dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone

InChI

InChI=1S/C15H13NO4/c1-8(17)13-7-11-14(19-3)10-5-4-9(18-2)6-12(10)16-15(11)20-13/h4-7H,1-3H3

InChI Key

DCWILWMUQHLMPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C3=C(C=C(C=C3)OC)N=C2O1)OC

synonyms

2-acetylevolitrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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